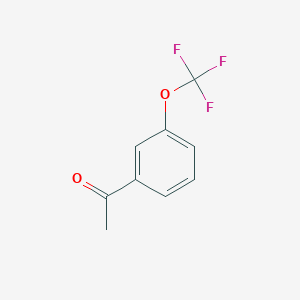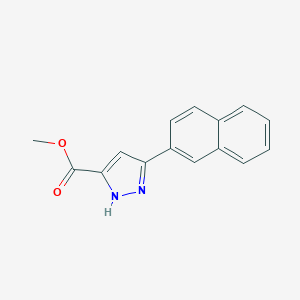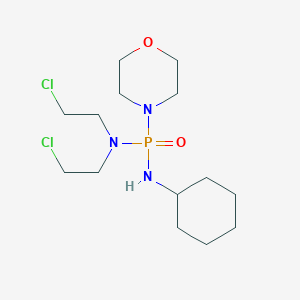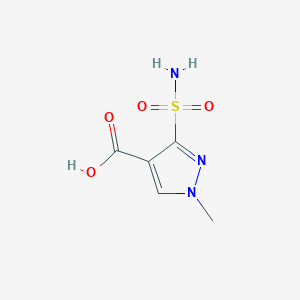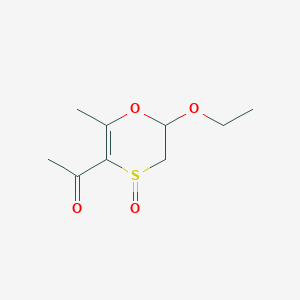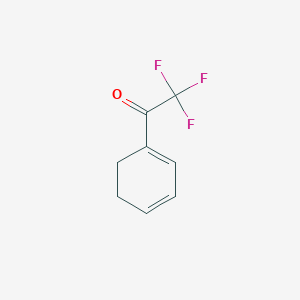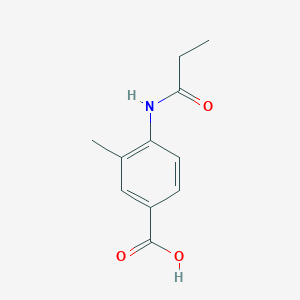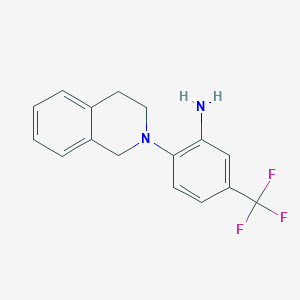
2-(3,4-二氢异喹啉-2(1H)-基)-5-(三氟甲基)苯胺
描述
This compound belongs to the class of organic compounds known as dihydroisoquinolines, which are of significant interest due to their chemical and pharmacological properties. The trifluoromethyl group attached to the aniline moiety introduces unique characteristics, influencing its reactivity and physical properties.
Synthesis Analysis
The synthesis of related dihydroisoquinoline derivatives has been explored through various methodologies. For instance, the synthesis of 1,2-dihydroquinolines from anilines and acetone catalyzed by ytterbium(III) triflate in ionic liquids offers a mild, convenient, and environmentally friendly approach (Li et al., 2006). Another approach involves the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives through a four-step procedure, highlighting the acylation, reduction, N-alkylation, and acid hydrolysis steps (Rozhkova et al., 2018).
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives has been elucidated through crystallography and spectroscopic methods. These studies provide insights into the arrangement of the trifluoromethyl group and the dihydroisoquinoline core, crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
The chemical reactivity of dihydroisoquinoline compounds, especially those containing trifluoromethyl groups, involves various transformations, including cyclization reactions, isomerization, and reactions with dianions derived from oximes, leading to the formation of isoxazoles and triazines (Strekowski et al., 1995). These reactions underscore the versatility of the trifluoromethyl group as a synthetic handle in organic chemistry.
科学研究应用
合成与抗癌潜力:从 3,4-二氢异喹啉衍生物合成新型并环二氢异喹啉杂环对各种癌细胞系显示出潜在的细胞毒性作用,表明它们在抗肿瘤筛选和癌症治疗中的潜在用途(Saleh 等,2020)。
碱催化的串联环化:一项研究开发了一种新的单锅反应来合成 3,4-二氢异喹啉-2(1H)-酮衍生物。这些衍生物是许多天然产物中的关键结构,可以通过碱介导的三组分反应合成(Shirsat 等,2018)。
异恶唑和 1,3,5-三嗪的合成:对阴离子活化的三氟甲基的研究,包括三氟甲基取代的苯胺,导致异恶唑和 1,3,5-三嗪的新型一锅制备。这突出了该化合物在合成多种有机结构中的用途(Strekowski 等,1995)。
3,4-二氢异喹啉酮骨架的合成:报道了一种从 2-(3-甲氧基-3-氧代丙基)苯甲酸甲酯出发制备 3,4-二氢异喹啉-1(2H)-酮骨架(异喹啉生物碱的关键结构)的新方法。这强调了它在生物碱结构合成中的重要性(Mujde 等,2011)。
氨基烷基功能化 4-芳基喹啉的合成:一项研究开发了一种通过 Friedländer 反应合成氨基烷基功能化 4-芳基喹啉的新方法。这说明了该化合物在合成多种喹啉衍生物中的用途(Rozhkova 等,2020)。
镇痛和抗炎活性:对取代的 1-芳基氨基-3,4-二氢异喹啉的合成研究表明,这些化合物表现出镇痛和抗炎活性,表明它们在药物应用中的潜力(Glushkov 等,2005)。
安全和危害
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)13-5-6-15(14(20)9-13)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIFAQQLUMZAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588125 | |
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline | |
CAS RN |
175134-94-8 | |
| Record name | 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175134-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)



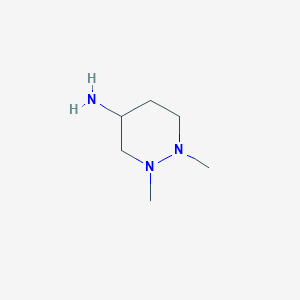

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)
